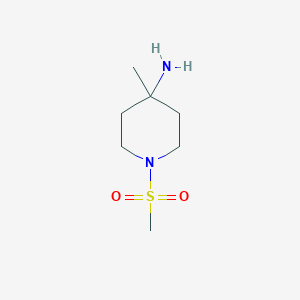![molecular formula C11H10N4O2S B1312971 N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine CAS No. 886497-71-8](/img/structure/B1312971.png)
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activity
Research has identified compounds containing thiazole and guanidine groups as exhibiting broad-spectrum antibacterial and antifungal activities. Synthesis efforts have focused on creating derivatives with enhanced antimicrobial properties. For example, novel 1,3-di methyl substituted guanidine compounds have been synthesized and evaluated for their antibacterial and antifungal efficacy against pathogens like E.coli, Lactobacillus, A. Brassicicola, and Aspergillus Niger, showcasing the potential of these compounds in addressing microbial resistance (B. S. Rawat & S. Mehra, 2016).
Molecular Structure and Tautomeric Analysis
Quantum chemical studies have been conducted to elucidate the preferred tautomeric state of compounds containing a 2-(thiazol-2-yl)guanidine unit, crucial for understanding their chemical behavior and potential biological interactions. Such analyses reveal the divalent N(I) oxidation state upon protonation of the thiazole ring nitrogen, providing insights into the electronic structure and reactivity of these molecules (Sonam Bhatia et al., 2012).
Anti-influenza Activity
A series of guanidino-alpha-D-glucopyranosides derivatives were synthesized and tested for anti-influenza activity. These compounds demonstrate the potential of guanidine derivatives in the development of novel antiviral agents, contributing to the ongoing search for effective treatments against influenza viruses (Yong-Hua Liu & L. Cao, 2008).
Chemical Synthesis and Characterization
The synthesis of guanidine derivatives involves various chemical reactions to achieve desired structures and properties. For instance, the preparation of specific guanidine derivatives has been detailed, demonstrating the chemical versatility and potential applications of these compounds in medicinal chemistry and beyond. Such synthetic efforts are essential for the development of new compounds with significant biological or chemical utility (Łukasz Balewski & A. Kornicka, 2021).
Eigenschaften
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c12-10(13)15-11-14-7(4-18-11)6-1-2-8-9(3-6)17-5-16-8/h1-4H,5H2,(H4,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRPESCFUPUCRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


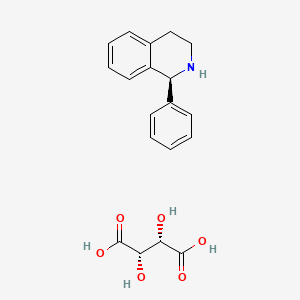
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol](/img/structure/B1312891.png)
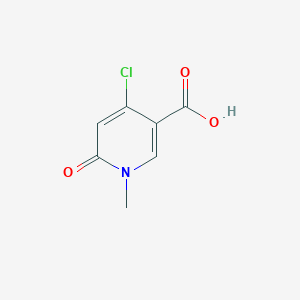
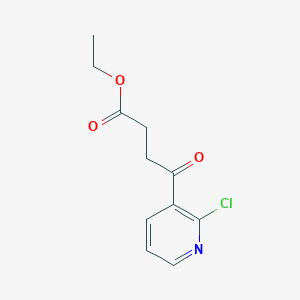
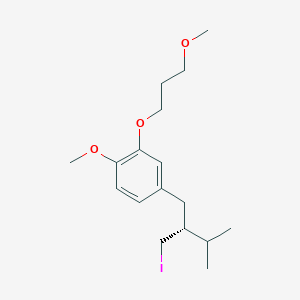
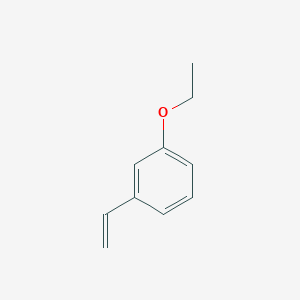
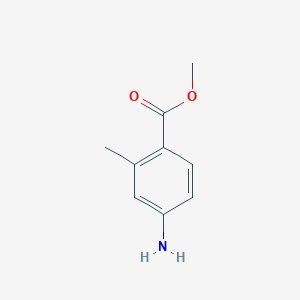

![4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B1312904.png)
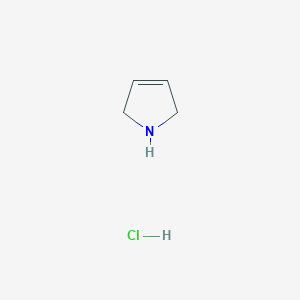
![(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine](/img/structure/B1312906.png)

